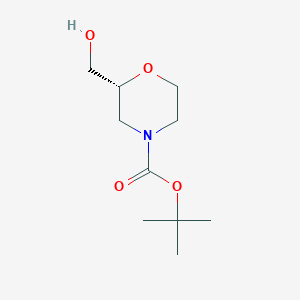

(R)-N-Boc-2-hydroxymethylmorpholine

Description

Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Organic and Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Chiral morpholine derivatives, in particular, are of immense interest due to the stereospecific nature of biological interactions. The introduction of a defined stereocenter within the morpholine ring can significantly influence a molecule's binding affinity and selectivity for its biological target.

The inherent properties of the morpholine ring, such as its polarity, hydrogen bond accepting capability, and metabolic stability, contribute to improved pharmacokinetic and pharmacodynamic properties of drug molecules. These derivatives are found in a wide array of therapeutic agents, including anticancer, antiviral, and antidepressant medications. The ability to synthesize enantiomerically pure morpholine derivatives is therefore a critical aspect of modern drug discovery and development.

Rationale for Focused Academic Inquiry into (R)-N-Boc-2-hydroxymethylmorpholine as a Key Intermediate

The academic and industrial focus on this compound stems from its utility as a versatile chiral building block. The "(R)" designation specifies the stereochemistry at the 2-position, providing a crucial starting point for the stereoselective synthesis of more complex molecules. The "N-Boc" protecting group offers a stable yet readily cleavable handle for the morpholine nitrogen, allowing for controlled synthetic transformations. Furthermore, the hydroxymethyl group at the 2-position serves as a versatile functional handle for further chemical modifications and elaborations.

This particular intermediate has proven instrumental in the synthesis of a variety of bioactive compounds. Notably, it is a key precursor in the asymmetric synthesis of the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine, which is used as an antidepressant. nih.govacs.org The synthesis of reboxetine highlights the importance of having access to enantiomerically pure building blocks like this compound to construct the final drug molecule with the correct stereochemistry.

Moreover, research has demonstrated the application of this intermediate in the development of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov Chk1 is a crucial regulator of the cell cycle and a key target in cancer therapy. The ability to synthesize novel Chk1 inhibitors using this compound underscores its significance in the quest for new anticancer agents. The morpholine moiety in these inhibitors often plays a critical role in establishing key interactions with the target protein, and the defined stereochemistry of the starting material is paramount for achieving the desired biological activity.

The following table summarizes the key attributes and applications of this compound:

| Property | Description |

| Chirality | The (R)-configuration at the 2-position allows for the stereospecific synthesis of target molecules. |

| N-Boc Protection | The tert-butoxycarbonyl group provides robust protection for the nitrogen atom, which can be easily removed under specific conditions. |

| Hydroxymethyl Group | This functional group at the 2-position serves as a versatile point for chemical modification and chain extension. |

| Key Applications | Synthesis of the antidepressant (+)-(S,S)-reboxetine and development of Checkpoint Kinase 1 (Chk1) inhibitors for cancer therapy. |

The continued exploration of this compound in synthetic chemistry is expected to unlock new avenues for the creation of novel therapeutics with enhanced efficacy and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYBLMJHXRWDAQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363725 | |

| Record name | (R)-N-Boc-2-hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135065-71-3 | |

| Record name | (R)-N-Boc-2-hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for R N Boc 2 Hydroxymethylmorpholine

Stereoselective Synthetic Routes to Access the (R)-Configuration of 2-Hydroxymethylmorpholine Scaffolds

Achieving the desired (R)-configuration at the C2 position of the morpholine (B109124) ring is the central challenge in synthesizing (R)-N-Boc-2-hydroxymethylmorpholine. Various stereoselective strategies have been developed to address this, ensuring the production of the correct stereoisomer, which is critical for the efficacy of resulting pharmaceuticals. nih.govnih.gov

One effective method involves the resolution of a racemic mixture. For instance, a practical synthesis of a chiral 2-morpholine derivative involved the resolution of a morpholine amide intermediate to specifically install the desired S-morpholino stereocenter, which was then carried forward. acs.org A similar resolution strategy can be adapted to isolate the (R)-enantiomer.

Another powerful approach is the regioselective ring-opening of an N-activated aziridine (B145994) with an appropriate nucleophile. scribd.com For example, starting with an enantiopure aziridine, such as methyl 1-tritylaziridine-2-carboxylate, allows for the controlled introduction of substituents and subsequent ring annulation to form the morpholine core with a pre-defined stereocenter. scribd.com

Furthermore, syntheses can be designed where the stereochemistry is induced during the reaction sequence. The integral stereochemistry of the desired building blocks can be imparted through the careful selection of readily available enantiopure starting materials. thieme-connect.com The synthesis can proceed through key intermediates like cyclic sulfamidates, which are then opened in a stereospecific manner to construct the morpholine ring. thieme-connect.com

Development and Optimization of Scalable and Efficient Synthetic Protocols for Industrial and Research Applications

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires significant optimization for efficiency, cost-effectiveness, and safety. For a key intermediate like this compound, which is in demand for API manufacturing, scalability is a primary concern. nbinno.com

Researchers have successfully developed protocols that can be conducted on a significant scale. A notable example is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines, which has been demonstrated on a scale greater than 50 grams. acs.orgchemrxiv.orgnih.govchemrxiv.org This method's simplicity and high yield make it attractive for both research and industrial applications.

For commercial production, detailed process development is crucial. In the synthesis of a related chiral morpholine, a key Grignard reaction step was optimized using a combination of iodine (I₂) and diisobutylaluminium hydride (DIBAL-H) for initiation. acs.org The reaction was monitored using ReactMax calorimetry to ensure control and safety, and proof-of-concept studies demonstrated the feasibility of running the step as a continuous process, which can enhance throughput and consistency in an industrial setting. acs.org Such process optimization, including the potential for continuous flow chemistry, is vital for the reliable and large-scale supply of morpholine intermediates. nbinno.com

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reagents/Intermediates | Scale | Primary Focus |

| Green Synthesis | Ethylene (B1197577) sulfate (B86663), tBuOK, 1,2-amino alcohols | >50 g | Environmental Safety, Efficiency |

| Chiral Pool Synthesis | Boc-protected serine, Cyclic sulfamidates | Lab Scale | Enantiopurity, Stereocontrol |

| Commercial Scale-Up | Grignard reagents, I₂/DIBAL-H initiation | Pilot Plant | Scalability, Process Control |

Exploration of Novel and Green Chemistry Approaches in the Synthesis of Chiral Morpholines

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of chiral morpholines, traditional methods often involve multiple steps, including the formation of a morpholinone via chloroacetyl chloride followed by reduction with boron or aluminum hydride reagents, which can be hazardous and generate significant waste. chemrxiv.org

A significant advancement in this area is the development of a simple, high-yielding, and redox-neutral protocol that converts 1,2-amino alcohols directly into morpholines. acs.orgnih.govchemrxiv.org This method utilizes inexpensive and less hazardous reagents: ethylene sulfate and potassium tert-butoxide (tBuOK). acs.orgnih.govchemrxiv.org A key feature of this methodology is the selective monoalkylation of the primary amine in the 1,2-amino alcohol by ethylene sulfate, which proceeds as a simple SN2 reaction. acs.orgnih.govchemrxiv.org This approach offers substantial environmental and safety benefits over traditional routes, representing a more sustainable pathway to this important class of heterocycles. acs.orgchemrxiv.org

Enantiopure Synthesis from Chiral Pool Precursors

The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. researcher.life Utilizing these precursors is a highly effective strategy for asymmetric synthesis, as the inherent chirality of the starting material can be directly transferred to the target molecule, avoiding the need for complex resolution steps or asymmetric catalysts.

For the synthesis of this compound, enantiopure starting materials like Boc-protected serine can serve as the chiral source. thieme-connect.com The synthesis involves a sequence of reactions that transforms the initial chiral precursor into the desired morpholine scaffold while retaining the stereochemical integrity. A key step in one such reported method is the ring opening of a cyclic sulfamidate intermediate derived from the chiral starting material. thieme-connect.com This strategy ensures that the final product is obtained as a single enantiomer, which is essential for its intended use in pharmaceutical development. thieme-connect.com This approach highlights the efficiency of leveraging nature's stereochemical library to construct complex, enantiopure molecules. thieme-connect.com

The Role of R N Boc 2 Hydroxymethylmorpholine As a Chiral Building Block

Utilization in Asymmetric Synthesis of Complex Pharmaceutical Intermediates and Drug Candidates

The primary application of (R)-N-Boc-2-hydroxymethylmorpholine lies in its role as a key starting material in the asymmetric synthesis of high-value pharmaceutical compounds. nbinno.com Its pre-defined stereocenter allows for the direct incorporation of chirality into the target molecule, a critical aspect for ensuring pharmacological specificity. rsc.org

One notable application is in the preparation of inhibitors for Checkpoint Kinase 1 (CHK1), a target in cancer therapy. chemicalbook.com The chiral morpholine (B109124) scaffold serves as a foundational element for building molecules designed to interact with this specific biological target. chemicalbook.com

Furthermore, this building block is integral to the synthesis of oxazolidinone antibiotics, a class of drugs effective against multi-resistant Gram-positive bacteria. derpharmachemica.com A prominent member of this class is Linezolid. Many synthetic routes to Linezolid rely on chiral C3 synthons to construct the core oxazolidinone ring with the correct stereochemistry. orientjchem.orgderpharmachemica.com this compound and its derivatives serve as such synthons. For instance, the intermediate (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol, a key precursor to Linezolid, can be synthesized from starting materials that establish the same essential chiral hydroxymethyl functionality. google.com The use of a chiral building block like this compound is advantageous for industrial-scale production as it circumvents the need for cryogenic conditions or difficult-to-handle reagents like n-BuLi, which are sometimes used in alternative synthetic strategies. derpharmachemica.comgoogle.com

Table 1: Applications in Pharmaceutical Synthesis

| Pharmaceutical Target/Drug | Therapeutic Class | Role of this compound |

|---|---|---|

| Checkpoint Kinase 1 (CHK1) Inhibitors | Anticancer | Used as a chiral building block for inhibitor preparation. chemicalbook.com |

| Linezolid | Oxazolidinone Antibiotic | Serves as a chiral precursor for forming the key (S)-acetamide methyl side chain. derpharmachemica.comorientjchem.orggoogle.com |

| General Bioactive Compounds | Various | Acts as a key intermediate for a wide range of drug candidates. nih.gov |

Derivatization Strategies and Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group of this compound is a key handle for a variety of functional group transformations, enabling its conversion into other important intermediates. These derivatization strategies significantly expand its synthetic utility. banglajol.info

A common strategy involves activating the primary alcohol by converting it into a good leaving group. For example, the hydroxyl group can be readily converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl). google.com This tosylated intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. One such transformation is the reaction with sodium azide (B81097) to produce a chiral azidomethyl morpholine derivative. This azide can then be reduced to a primary amine, a crucial step in the synthesis of compounds like Linezolid, where an aminomethyl side chain is required. google.com

Other derivatization strategies include:

Methylation: Reaction with methyl iodide can be used to form the corresponding methyl ether. google.com

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid ((S)-N-Boc-morpholine-2-carboxylic acid), providing access to a different class of intermediates for amide coupling or other carbonyl chemistry reactions. nih.gov

Table 2: Derivatization of the Hydroxymethyl Group

| Reagent | Resulting Functional Group | Purpose |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Activation for nucleophilic substitution. google.com |

| Sodium Azide (NaN₃) on Tosylate | Azide (-N₃) | Precursor to a primary amine. google.com |

| Methyl Iodide (CH₃I) | Methyl Ether (-OCH₃) | Formation of an ether linkage. google.com |

| Oxidizing Agents | Carboxylic Acid (-COOH) | Access to intermediates for amide coupling. nih.gov |

Application in the Construction of Novel Chiral Heterocyclic Systems

Beyond its use as a linear building block, the rigid, chiral scaffold of this compound is an excellent starting point for the construction of more complex and novel chiral heterocyclic systems. rsc.org The morpholine ring provides a stable and stereochemically defined foundation upon which further rings can be built. banglajol.info

The functional groups on the molecule—the protected nitrogen and the versatile hydroxymethyl group—serve as anchor points for cyclization reactions. Following derivatization of the hydroxymethyl group (as described in section 3.2), intramolecular reactions can be triggered to form fused or spirocyclic ring systems. For example, converting the hydroxyl to an amine and then reacting it with a suitable dielectrophile could lead to the formation of bicyclic structures containing the original morpholine ring.

The development of asymmetric catalytic methods to synthesize 2-substituted chiral morpholines has highlighted the importance of this structural motif. nih.gov By starting with an enantiopure building block like this compound, chemists can bypass the need for asymmetric catalysis in subsequent steps and focus on elaborating the structure to access novel chemical space, which is critical for the discovery of new drug candidates. rsc.org

Contribution to Enantioselective Transformations and Stereochemical Control

The fundamental contribution of this compound to organic synthesis is its ability to impart stereochemical control over a reaction sequence. acs.org As a chiral building block, it belongs to the "chiral pool," a collection of readily available, enantiopure compounds derived from natural sources or efficient asymmetric synthesis. Using this compound is a highly effective strategy for achieving enantioselectivity in a target molecule.

The (R)-stereocenter at the C-2 position is fixed. nih.gov When this molecule is used in a multi-step synthesis, this specific stereochemistry is carried through to the final product. This "transfer of chirality" is a powerful tool in pharmaceutical manufacturing because it ensures the exclusive or predominant formation of the desired enantiomer of a drug. acs.org Producing a single enantiomer is often required for regulatory approval, as different enantiomers of a drug can have different pharmacological or toxicological profiles. rsc.org

Advanced Applications in Pharmaceutical and Bioactive Compound Synthesis

Precursor in Targeted Therapeutic Agent Development and Research

(R)-N-Boc-2-hydroxymethylmorpholine serves as a crucial chiral building block in the synthesis of targeted therapeutic agents. Its intrinsic chirality is fundamental, as the biological activity of complex molecules often depends on a precise three-dimensional arrangement of atoms. This compound provides a reliable starting point for introducing a stereochemically defined morpholine (B109124) unit into a target molecule. acs.orggoogle.com

The utility of this compound is highlighted by its role as a key intermediate for active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antiviral drugs. nbinno.com For instance, it has been specifically identified as a precursor in the preparation of inhibitors for Checkpoint Kinase 1 (CHK1), a significant target in cancer therapy. chemicalbook.com The Boc-protected amine and the free hydroxymethyl group allow for sequential, controlled modifications, enabling chemists to build complex structures necessary for specific biological targeting. nbinno.com The development of practical, large-scale syntheses for chiral morpholine intermediates underscores their importance as starting materials for investigational drug candidates. acs.org The chiral 2-(4-aminophenyl) morpholines, which can be derived from such precursors, are key intermediates for compounds with high affinity for trace amine-associated receptors (TAARs), demonstrating the broad applicability of this structural motif in drug discovery. google.com

Contribution to Kinase Inhibitor Design and Research into Chiral Druggability

The concept of "chiral druggability" explores how the specific stereochemistry of a molecule influences its binding affinity and selectivity towards a biological target. This compound is a significant contributor to this area of research, particularly in the design of kinase inhibitors. Kinases are a critical class of drug targets, and achieving selectivity remains a major challenge due to the structural conservation among family members. nih.gov

Research has shown that introducing chiral moieties can dramatically enhance the selectivity of kinase inhibitors. nih.gov For example, the use of chiral peptidomimetic tails has been shown to convert a non-selective type II kinase inhibitor into a highly selective one. nih.gov As a readily available chiral building block, this compound provides an ideal scaffold for chemists to systematically investigate these structure-activity relationships. By incorporating this specific chiral morpholine into potential inhibitors, researchers can explore how its defined 3D geometry interacts with the kinase binding site. A concrete application of this principle is its use in synthesizing inhibitors of Checkpoint Kinase 1, where the specific stereochemistry is crucial for activity. chemicalbook.com

Design and Synthesis of Novel Morpholine-Containing Bioactive Scaffolds for Medicinal Chemistry Exploration

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the physicochemical properties and pharmacokinetic profile of drug candidates. nih.govlifechemicals.com this compound is instrumental in the design and synthesis of novel bioactive scaffolds, allowing for the exploration of new chemical space. rsc.orgresearchgate.net This process involves using the building block to create libraries of related compounds that can be screened for biological activity against various targets. nih.gov

The compound's structure is perfectly suited for this purpose. The hydroxymethyl group and the Boc-protected nitrogen act as synthetic handles for diversification. nbinno.com Chemists can attach a wide array of different chemical fragments to these points, rapidly generating a diverse collection of novel morpholine-containing molecules. This diversity-oriented synthesis approach is a cornerstone of modern drug discovery. researchgate.net For example, the morpholine scaffold has been incorporated into benzimidazolium salts to create potential α-glucosidase inhibitors, demonstrating how the core structure can be elaborated to target specific enzymes. mdpi.com The ultimate goal is to identify new molecular frameworks that exhibit promising therapeutic effects, which can then be optimized into lead compounds. jchemrev.com

Development of Advanced Intermediate Scaffolds for Complex Chemical Synthesis

Beyond its direct role in drug discovery, this compound is a key advanced intermediate for general complex chemical synthesis. nbinno.com Its value lies in its dual functionality and protected state, which allows for precise, stepwise chemical transformations. nih.gov A concise and operationally simple synthesis of this compound that avoids chromatography has been developed, highlighting its importance as a building block that can be produced efficiently on a large scale. nih.gov

The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen is stable under many reaction conditions but can be removed cleanly when desired, allowing for subsequent reactions at the nitrogen atom. Simultaneously, the primary alcohol of the hydroxymethyl group can be transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, or halides, or used as a point of attachment. This orthogonal reactivity is highly desirable in multi-step synthesis, enabling the construction of intricate molecular targets without the need for cumbersome protection-deprotection sequences. acs.orggoogle.com This makes this compound a foundational component for chemists aiming to build complex molecules where the specific chiral morpholine unit is a critical design element.

Data Tables

Table 1: Research Findings on this compound Applications

| Application Area | Specific Example/Use | Significance |

| Targeted Therapeutics | Precursor for Checkpoint Kinase 1 (CHK1) inhibitors. chemicalbook.com | Provides a key chiral building block for synthesizing targeted anticancer agents. nbinno.com |

| Kinase Inhibitor Design | Incorporation into chiral scaffolds to enhance inhibitor selectivity. nih.gov | The defined stereocenter helps explore "chiral druggability" and improve selectivity for kinase targets. chemicalbook.comnih.gov |

| Bioactive Scaffolds | Used to generate libraries of novel morpholine-containing compounds for screening. nih.gov | Enables the discovery of new bioactive molecules by introducing a privileged morpholine scaffold. lifechemicals.commdpi.com |

| Complex Synthesis | An advanced intermediate with orthogonal protecting groups for multi-step synthesis. nih.gov | Simplifies the construction of complex molecules by allowing for selective, sequential reactions. acs.orgnbinno.com |

Spectroscopic and Chiroptical Characterization in Stereochemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. nih.gov For (R)-N-Boc-2-hydroxymethylmorpholine, ¹H and ¹³C NMR spectroscopy provide critical data for confirming its covalent structure and offer insights into its conformational preferences in solution.

Detailed analysis of chemical shifts (δ), coupling constants (J), and through-space interactions (via NOE experiments) allows for the assignment of relative stereochemistry and the study of the morpholine (B109124) ring's conformation. wordpress.com The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational equilibrium of the morpholine ring, which typically adopts a chair conformation. NMR can probe the populations of different conformers and the orientation of the hydroxymethyl substituent. copernicus.orgnih.gov For instance, the coupling constants between protons on the morpholine ring can help determine their dihedral angles and thus the ring's pucker and the substituent's axial or equatorial preference.

While standard NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to separate signals for the (R) and (S) enantiomers. researchgate.netnih.govacs.org This allows for the determination of enantiomeric excess (ee) by integrating the distinct signals.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 3.98 - 3.75 | m | 3H | Morpholine ring protons & CH-OH | chemicalbook.com |

| 3.73 - 3.41 | m | 4H | Morpholine ring protons & CH₂-OH | chemicalbook.com |

| 3.03 - 2.83 | m | 1H | Morpholine ring proton | chemicalbook.com |

| 2.82 - 2.65 | m | 1H | Morpholine ring proton | chemicalbook.com |

| 2.12 | t | 1H | OH | chemicalbook.com |

Note: The table presents a representative ¹H NMR dataset. Spectra can vary slightly based on solvent and instrument frequency.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 4.27 | br s | 1H | OH | ichemical.com |

| 4.10 - 4.19 | m | 1H | Morpholine ring proton | ichemical.com |

| 3.63 - 3.75 | m | 2H | Morpholine ring protons | ichemical.com |

| 3.47 | br s | 1H | CH₂-OH | ichemical.com |

| 3.27 - 3.38 | m | 1H | CH₂-OH | ichemical.com |

| 2.84 | ddd | 2H | Morpholine ring protons | ichemical.com |

| 2.69 - 2.79 | m | 1H | Morpholine ring proton | ichemical.com |

| 2.30 | br d | 1H | Morpholine ring proton | ichemical.com |

Mass Spectrometry Techniques for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, with a molecular formula of C₁₀H₁₉NO₄, the expected monoisotopic mass is 217.1314 g/mol . nih.govnih.gov

Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for this molecule, as it typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy, distinguishing it from other potential compounds with the same nominal mass.

The presence of the tert-butoxycarbonyl (Boc) protecting group can be confirmed through fragmentation analysis (MS/MS). The Boc group is known to be labile under certain MS conditions and can undergo a characteristic McLafferty rearrangement, leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group. nih.govacdlabs.com Observing these specific neutral losses provides strong evidence for the presence and location of the Boc protecting group on the morpholine nitrogen.

Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ | nih.govthermofisher.com |

| Molecular Weight | 217.26 g/mol | nih.gov |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Enantiopurity Determination and Absolute Configuration Assignment

Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for analyzing chiral molecules. biotools.us These methods measure the differential absorption of left and right circularly polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional stereochemistry.

ECD spectroscopy, which probes electronic transitions in the UV-Vis range, can be used to characterize chiral chromophores. While the morpholine scaffold itself has weak electronic transitions, the carbonyl group of the Boc protector can serve as a chromophore, giving rise to a characteristic ECD spectrum.

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. biotools.us Since every chiral molecule has a unique VCD spectrum, it serves as a "fingerprint" for its absolute configuration. spark904.nlrsc.org A key advantage of VCD is that it can be applied to molecules in solution without the need for crystallization or chemical derivatization. biotools.us

For this compound, the absolute configuration can be unequivocally determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for the (R)-enantiomer. schrodinger.comscm.com A good match between the experimental and calculated spectra confirms the (R)-configuration, while a mirror-image relationship would indicate the (S)-enantiomer. This comparative method has become a reliable standard for assigning the absolute configuration of complex chiral molecules. biotools.usspark904.nl Furthermore, the intensity of the VCD signal is proportional to the enantiomeric excess, making it a valuable tool for determining enantiopurity.

Chiroptical Spectroscopy in Probing Molecular and Supramolecular Chirality of Derivatives and Adducts

For example, if the hydroxymethyl group is derivatized to introduce a new chromophore, the resulting ECD spectrum can be analyzed using the exciton (B1674681) chirality method. wordpress.com This method relates the sign of the Cotton effects in the ECD spectrum to the spatial arrangement of two or more interacting chromophores, allowing for the determination of the stereochemistry in the newly formed derivative.

Furthermore, this compound and its derivatives can participate in the formation of chiral supramolecular adducts through non-covalent interactions, such as hydrogen bonding. frontiersin.org Chiroptical techniques are exceptionally sensitive to the formation of these ordered, larger-scale chiral assemblies. pnas.orgaps.orgrsc.org The induced ECD or VCD signals upon adduct formation can provide information on the handedness and structure of the supramolecular aggregate, revealing how the chirality of the single molecule is transferred and amplified at a supramolecular level. nih.gov This is crucial for understanding chiral recognition phenomena and the mechanisms of asymmetric catalysis where such adducts may act as transient intermediates.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Conformational Analysis, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comchemrxiv.org It is widely employed to predict molecular properties, offering an excellent balance between computational cost and accuracy. chemrxiv.org For (R)-N-Boc-2-hydroxymethylmorpholine, DFT calculations are instrumental in several key areas:

Conformational Analysis: The morpholine (B109124) ring is not planar and can exist in various conformations, such as chair and boat forms. DFT calculations can determine the relative energies of these different conformers to identify the most stable, lowest-energy structure. eurjchem.comarxiv.org This analysis is crucial as the molecule's three-dimensional shape dictates how it interacts with other reagents or biological targets. Studies on similar heterocyclic systems have successfully used DFT to find stable conformers. eurjchem.comarxiv.org

Stability and Reactivity: DFT allows for the calculation of global reactivity descriptors, which predict a molecule's stability and reactivity. researchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity. researchgate.net Other calculated parameters like chemical hardness, softness, and electronegativity further refine the understanding of the molecule's electronic nature. researchgate.netnih.gov

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. nih.gov |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | A measure of the stabilization in energy when the system acquires additional electronic charge. researchgate.net |

Spectroscopic Prediction: DFT can predict spectroscopic data, such as NMR chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the structure and assign signals unambiguously.

Molecular Dynamics Simulations to Investigate Reactivity and Interaction Mechanisms

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that is complementary to the static picture from DFT. mdpi.comnih.gov For derivatives of the morpholine scaffold, MD simulations are particularly valuable for understanding how they interact with biological systems. mdpi.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement in a defined environment, such as in water or near a protein. mdpi.comnih.gov For a molecule like this compound, which serves as a scaffold for potential drug candidates, MD simulations can:

Explore Binding Interactions: Investigate how a drug candidate containing the morpholine scaffold fits into the active site of a target protein, such as an enzyme or receptor. mdpi.com

Assess Stability: Determine the stability of the drug-target complex over time by monitoring parameters like root-mean-square deviation (RMSD) and interaction energies. mdpi.com A stable complex is more likely to exert a biological effect.

Reveal Interaction Mechanisms: Identify the specific intermolecular forces—such as hydrogen bonds or hydrophobic interactions—that hold the molecule in the binding site. nih.gov For example, the oxygen and nitrogen atoms of the morpholine ring are capable of forming hydrogen bonds, which often play a critical role in molecular recognition. researchgate.net

| Parameter | Description | Insight Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule and its complex with a target. Low, stable RMSD suggests a stable binding pose. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment. | Identifies key interactions that anchor the molecule in a binding site. nih.gov |

| Binding Free Energy | Calculates the energy change upon binding of the molecule to its target. | Predicts the binding affinity; a more negative value indicates stronger binding. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the molecule and its target. | Quantifies the strength of the non-covalent interactions. mdpi.com |

Elucidation of Reaction Mechanisms and Transition States Involving the Morpholine Scaffold and its Derivatives

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. mdpi.com By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a potential energy surface for a reaction. A key goal is to locate the transition state—the highest energy point along the reaction coordinate—as the energy of this state (the activation energy) governs the reaction rate. nih.gov

For the morpholine scaffold, these methods can be used to:

Optimize Synthesis: Understand the mechanisms of reactions used to synthesize or functionalize morpholines. nih.govnih.gov For instance, the synthesis of this compound involves several steps, and DFT could be used to model the transition state for each one, helping to identify potential bottlenecks or pathways to unwanted side products.

Explain Reactivity: Analyze why certain positions on the morpholine ring are more reactive than others. This is achieved by modeling the transition states for reactions at different sites and comparing their activation energies.

Guide Catalyst Design: In catalyzed reactions, computational models can elucidate how a catalyst interacts with the morpholine substrate to lower the activation energy, providing a rationale for catalyst improvement.

Studies on the tautomerization of related heterocyclic systems have shown that DFT can accurately calculate the barrier heights (activation energies) for chemical transformations, demonstrating the utility of this approach. nih.govscirp.org

Prediction of Chiroptical Spectra and Validation with Experimental Data

Since this compound is a chiral molecule, it interacts with plane-polarized light, causing the plane of light to rotate. This property, known as optical activity, is a type of chiroptical behavior. Computational methods can predict these properties, providing a link between a molecule's absolute configuration (R or S) and its experimentally measured optical rotation.

One approach involves establishing a general rule based on the electronic properties of the substituents around the chiral center. researchgate.net For a molecule with an RCHXY structure, the priority of the groups can be assigned based on their electron-withdrawing power, and a rule can be applied to predict whether the molecule will be dextrorotatory (+) or levorotatory (-). researchgate.net

More advanced techniques involve using time-dependent DFT (TD-DFT) to simulate chiroptical spectra like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). eurjchem.com The predicted spectrum for a specific enantiomer (e.g., the R-enantiomer) can then be compared with the experimental spectrum. A match between the predicted and measured spectra provides powerful evidence for the correct assignment of the molecule's absolute configuration. This validation is critical for ensuring the enantiopurity of chiral building blocks used in pharmaceutical synthesis.

Challenges and Future Research Directions

Overcoming Synthetic Hurdles and Enhancing Stereocontrolled Synthesis

The efficient synthesis of enantiomerically pure morpholine (B109124) building blocks like (R)-N-Boc-2-hydroxymethylmorpholine remains a significant challenge. nih.gov The primary hurdles lie in achieving high stereocontrol to isolate the desired (R)-enantiomer and developing operationally simple processes that are suitable for large-scale production.

Historically, the synthesis of chiral morpholines often required complex purification methods, such as chromatography, to separate enantiomers or diastereomers, which hinders high process throughput. chemicalbook.com Recent research has focused on developing more streamlined synthetic routes. One notable advancement is the development of a concise synthesis starting from epichlorohydrin, which proceeds without the need for chromatographic purification. chemicalbook.com Another stereospecific strategy employs chiral pool materials, such as optically pure N-Boc protected serines, to construct the morpholine core. nih.gov This approach involves transforming the starting material into a serinol, followed by cyclization to form the desired hydroxymethylmorpholine. nih.gov Researchers have also explored different cyclization tactics, such as selectively deprotecting the Boc-carbamate to utilize the more nucleophilic amine for ring formation. nih.gov

Key research findings in overcoming these hurdles are summarized below:

| Starting Material | Key Synthetic Step | Purification Method | Significance |

| Epichlorohydrin | Development of a concise synthesis | No chromatography required | Allows for high process throughput and scalability. chemicalbook.com |

| (S)-N-Boc-serine | Stereospecific strategy via serinols | Chemical transformation and crystallization | Provides access to optically pure hydroxymethylmorpholine building blocks. nih.gov |

| Protected Serinols | TBDMSOTf-mediated Boc deprotection followed by cyclization | Non-chromatographic | Demonstrates an alternative, selective pathway for efficient ring closure. nih.gov |

These advancements highlight a clear trend towards creating more efficient and scalable syntheses, which is crucial for the industrial application of this compound.

Emerging Trends in Chiral Technology and Asymmetric Catalysis for Morpholine Derivatives

The synthesis of chiral molecules like this compound is intrinsically linked to advances in asymmetric catalysis. nih.gov This field is a cornerstone of modern chemistry, providing efficient methods for creating enantiopure compounds with high selectivity. nih.gov Several emerging trends in chiral technology are particularly relevant to the synthesis of morpholine derivatives.

Key Emerging Trends:

Asymmetric Organocatalysis: This area has become a major pillar of asymmetric synthesis, using small, metal-free organic molecules as catalysts. mdpi.com For transformations leading to chiral amines and related structures, organocatalysts offer a powerful alternative to traditional metal-based systems. mdpi.com

Chiral Nanocatalysis: The use of chiral inorganic nanomaterials is a highly innovative research area. smolecule.com These nanocatalysts can offer enhanced enantioselectivity and catalytic efficiency, sometimes through the creation of three-dimensional chiral spaces that mimic biological systems. smolecule.com

Advanced Catalyst Systems: Significant progress has been made in developing highly enantioselective chiral catalysts for the hydrogenation of prochiral imines, which is one of the most direct routes to chiral amines. mdpi.com This includes the development of heterogeneous catalysts, such as those supported on carbon nanotubes, which combine high activity with the benefit of easier recycling. mdpi.com

Photoredox and Electrocatalysis: Enantioselective photocatalytic reactions and asymmetric electrocatalysis are emerging as sustainable and powerful synthetic tools. nih.gov These methods leverage light or electricity to drive reactions, offering novel pathways for creating chiral C-C and C-X bonds with precise stereochemical control. nih.gov

These technologies offer pathways to more efficient, selective, and sustainable methods for producing chiral morpholine derivatives, moving beyond classical resolution techniques towards direct asymmetric synthesis.

Innovative Applications in Advanced Medicinal Chemistry and Materials Science Research

The morpholine moiety is a highly valued scaffold in medicinal chemistry because it can improve both the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov this compound, as a chiral building block, provides a synthetically accessible starting point for a variety of biologically active molecules.

In medicinal chemistry, it serves as a key intermediate in the synthesis of complex molecules. For instance, it is used in the preparation of inhibitors for Checkpoint Kinase 1 (CHK1), a target in cancer therapy. It is also used to create analogs of Viloxazine, a medication used to treat ADHD. chemicalbook.com

The potential applications in materials science are rooted in the field of chiral polymers. Chiral monomers can be polymerized to create materials with unique optical properties or for specific separation applications. nih.govuow.edu.au The introduction of chiral units into a polymer backbone can induce a helical conformation or create a chiral environment, leading to materials that can be used for:

Enantioselective Separations: As chiral stationary phases in chromatography or in the fabrication of enantioselective membranes. nih.gov

Chiroptical Materials: The development of polymers with specific responses to polarized light, which is relevant for optical devices and sensors. nih.gov

The hydroxyl group on this compound provides a convenient handle for polymerization or for grafting the molecule onto other materials, making it a promising candidate for the design of new functional chiral materials. mdpi.comuow.edu.au

Integration of High-Throughput Screening and Flow Chemistry for Efficient Scale-Up and Discovery

The transition from a laboratory-scale synthesis to industrial production is a major bottleneck in chemical and pharmaceutical development. chemicalbook.com High-Throughput Experimentation (HTE) and flow chemistry are transformative technologies being integrated to accelerate this process for molecules like morpholine derivatives. nih.govacs.org

HTE allows for the rapid screening of a vast number of reaction variables (e.g., catalysts, solvents, temperatures) on a small scale, dramatically speeding up the optimization of synthetic routes. nih.govacs.org This is particularly valuable for complex intermediates where materials may be scarce. acs.org

Flow chemistry, where reactions are run in continuous streams through reactors, offers numerous advantages over traditional batch processing:

Enhanced Safety and Control: Superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can dramatically accelerate reaction rates while maintaining safety due to the small reaction volumes and excellent heat transfer. researchgate.net

Improved Efficiency and Productivity: Continuous flow systems enable precise control over reaction conditions, leading to higher yields and selectivity. nih.gov Microreactors, with their high surface-area-to-volume ratio, enhance mass transfer and can significantly shorten reaction times compared to batch methods. chemicalbook.com

Seamless Scale-Up: Conditions optimized in a lab-scale flow reactor can often be scaled up by simply running the system for longer or by "numbering-up"—running multiple reactors in parallel. chemicalbook.com This has been demonstrated for the synthesis of morpholine intermediates, bridging the gap between discovery and production. nih.govchemicalbook.com

The combination of HTE for rapid discovery of optimal conditions and flow chemistry for efficient and scalable synthesis provides a powerful paradigm for the production of this compound and its derivatives. acs.orgcapotchem.com

| Technology | Application | Key Advantage |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions | Accelerates optimization and discovery using minimal material. nih.govacs.org |

| Flow Chemistry (Microreactors) | Continuous synthesis of morpholine intermediates | High mass transfer, improved safety, and faster reactions. chemicalbook.com |

| Superheated Flow Chemistry | Process intensification | Significantly enhances reaction rates, improving productivity. researchgate.net |

| Integrated HTE and Flow Systems | From screening to production | Enables a seamless workflow from nanomole-scale screening to micromole-scale synthesis and beyond. acs.org |

Exploration of New Derivatization Strategies and Functionalization for Expanded Utility

The synthetic versatility of this compound stems from its distinct functional groups: the Boc-protected amine and the primary hydroxyl group. These sites offer opportunities for a wide range of derivatization and functionalization reactions, expanding the utility of the morpholine scaffold.

One key strategy involves the transformation of the hydroxymethyl group. For example, it can be oxidized to the corresponding carboxylic acid, yielding (R)-N-Boc-morpholine-2-carboxylic acid. chemicalbook.com This introduces a new functional handle that can be used for amide bond formation, a cornerstone reaction in medicinal chemistry.

Another innovative derivatization is the conversion of the alcohol to a sulfamidate. nih.gov This transformation is achieved by reacting the hydroxymethylmorpholine with thionyl chloride and then performing a ruthenium-catalyzed oxidation. nih.gov Sulfamidates are themselves interesting functional groups with applications in organic synthesis and medicinal chemistry.

Furthermore, the Boc protecting group on the nitrogen can be selectively cleaved. nih.gov This unmasks the secondary amine, which can then participate in a host of reactions, including N-alkylation, acylation, and reductive amination, to build more complex molecular architectures. The ability to selectively deprotect and functionalize the nitrogen and oxygen moieties makes this compound a highly flexible and valuable intermediate for constructing a diverse library of chiral morpholine-containing compounds.

Q & A

Q. Basic Research Focus

- HPLC : Use a C18 column with UV detection (210–220 nm) to quantify impurities (<0.1% per ICH guidelines) .

- NMR : Confirm stereochemistry via H and C NMR, focusing on the morpholine ring protons (δ 3.4–4.2 ppm) and Boc group (δ 1.4 ppm for tert-butyl) .

- Mass spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 216.26 (CHNO) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

- Exposure control : Use fume hoods (minimum airflow 0.5 m/s) to prevent inhalation of dust or vapors .

- PPE : Wear nitrile gloves (ASTM D6978 standard), safety goggles, and flame-retardant lab coats .

- Storage : Store at 2–8°C in amber glass vials to prevent hydrolysis of the Boc group .

How should researchers design experiments to investigate the role of this compound in asymmetric catalysis or chiral auxiliary applications?

Q. Advanced Research Focus

- Experimental variables : Test temperature (0–50°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (1–10 mol%) to optimize enantioselectivity .

- Control groups : Compare with unprotected morpholine derivatives to isolate the Boc group’s steric effects .

- Outcome metrics : Measure enantiomeric excess (ee) via chiral GC and reaction turnover frequency (TOF) .

What strategies are effective for resolving contradictions in reported reaction outcomes involving this compound across different studies?

Q. Advanced Research Focus

- Replication studies : Standardize solvents, catalysts, and purification methods to isolate variables causing discrepancies (e.g., residual water in solvents) .

- Meta-analysis : Use tools like RevMan to aggregate data from 5+ studies and identify confounding factors (e.g., Boc group stability under acidic conditions) .

- Cross-validation : Combine experimental data with computational DFT models to predict reactivity under disputed conditions .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT calculations : Simulate transition states for nucleophilic attacks on the Boc-protected morpholine ring (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Kinetic profiling : Compare computed activation energies with experimental Arrhenius plots to validate mechanistic pathways .

- Machine learning : Train models on reaction databases (Reaxys, SciFinder) to forecast optimal reaction conditions for new transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.